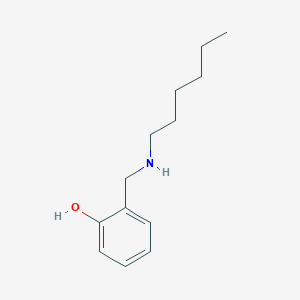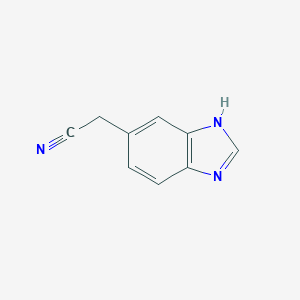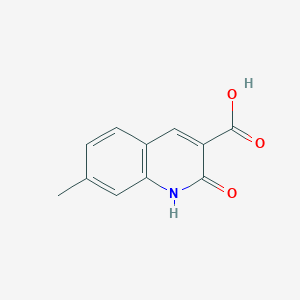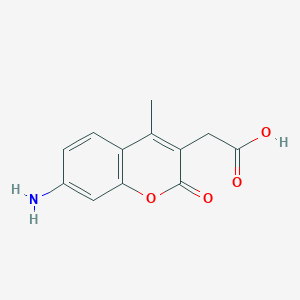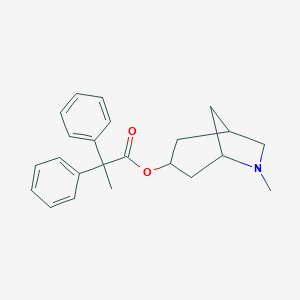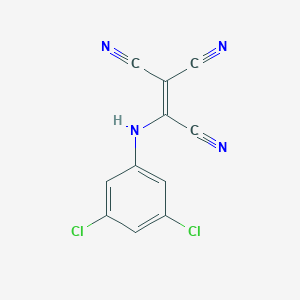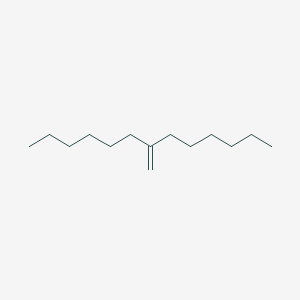
2-Hexyl-1-octene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hexyl-1-octene can be achieved through several pathways, one of which involves the hydroformylation of 1-heptene to octanal, followed by hydrogenation to 1-octanol, and subsequent dehydration to 1-octene. This process has been commercialized by Sasol. Additionally, ethylene tetramerization, using an aluminoxane-activated chromium/((R2)2P)2NR1 catalyst system, represents a novel route that yields 1-octene with selectivities exceeding 70% (Leeuwen, Clément, & Tschan, 2011); (Bollmann, Blann, Dixon, et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Hexyl-1-octene, similar to other α-olefins, is characterized by the presence of a double bond at the α-position, which significantly influences its reactivity and properties. The molecular structure analysis and precise structural markers can be determined through spectroscopic methods, including infrared and Raman spectra analysis (Brambilla, Tommasini, Botiz, et al., 2014).
Wissenschaftliche Forschungsanwendungen
Hydroformylation Reaction : The hydroformylation of 1-octene using a water-soluble rhodium complex catalyst produces n-nonanal and 2-methyl nonanal. This process shows 80% selectivity to linear aldehyde under complex carbon monoxide pressure dependence and increasing hydrogen partial pressure (Purwanto & Delmas, 1995).
Ethoxylation of 1-Alkenes : A selective synthesis of 2-ethoxy alkanes is achieved using bioethanol and zeolite beta catalyst. This contributes to green chemicals for the diesel pool and enables the synthesis of high-boiling solvents (Radhakrishnan, Franken, & Martens, 2012).
Selective Production Technologies : Technologies like hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization are promising for the selective production of 1-octene and 1-hexene (Leeuwen, Clément, & Tschan, 2011).
Ethylene Copolymers : Increased comonomer concentration in ethylene/1-hexene and ethylene/1-octene copolymers leads to closer butyl or hexyl branches. Bridged catalysts show higher incorporation of -olefin (Galland, Mauler, Menezes, & Quijada, 1995).
Ethylene Tetramerization : A new ethylene tetramerization reaction produces 1-octene with selectivities exceeding 70%, offering a new route for producing linear alpha-olefins for linear low-density polyethylene production (Bollmann et al., 2004).
Catalysis and Polymerization : Chromium-based catalysts show high selectivity in oligomerizing ethylene to 1-hexene and 1-octene, valuable co-monomers in linear low-density polyethylene production (Zhu, Wang, & Yu, 2011).
Hydroboration of Alkenes : Borenium ion catalyzed hydroboration of alkenes with N-heterocyclic carbene-boranes produces 2-hexanol, with facile migration of boron atoms to C(2) (Prokofjevs et al., 2012).
Photochemical Oxidation : The photochemical model for 1-octene oxidation accurately predicts ozone maxima, with heptanal and hexane as key products (Paulson & Seinfeld, 1992).
Dehydrogenative Aromatization : Ni/ZSM-5-P-Fe catalyst converts 1-octene to aromatics with good durability and little coking (Wei et al., 2021).
Safety And Hazards
2-Hexyl-1-octene is highly flammable and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
7-methylidenetridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOYJBSJTHIWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173483 | |
| Record name | 2-Hexyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-1-octene | |
CAS RN |
19780-80-4 | |
| Record name | 2-Hexyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXYL-1-DECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hexyl-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99PZQ69Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



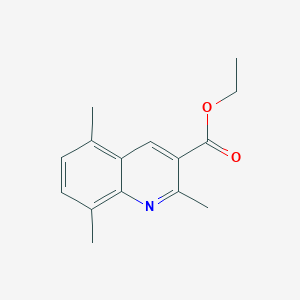


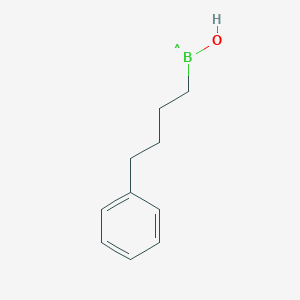
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
